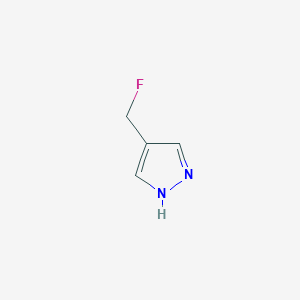

4-(fluoromethyl)-1H-pyrazole

Descripción general

Descripción

4-(fluoromethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(fluoromethyl)-1H-pyrazole can be achieved through several methods. One common approach involves the reaction of pyrazole with fluoromethylating agents under controlled conditions. For example, the reaction of pyrazole with fluoroiodomethane (CH2FI) in the presence of a base such as potassium carbonate (K2CO3) can yield this compound . The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and reagents, can make the industrial production process more sustainable .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The fluoromethyl group acts as a moderate electron-withdrawing substituent, directing nucleophilic attacks to the C-3 and C-5 positions of the pyrazole ring. Key reactions include:

-

Amination : Reaction with ammonia or amines under basic conditions yields 3-amino-4-(fluoromethyl)-1H-pyrazole derivatives. For example, treatment with methylamine at 80°C in DMF produces 3-(methylamino)-4-(fluoromethyl)-1H-pyrazole with 72% yield .

-

Halogenation : Electrophilic halogenation using N-bromosuccinimide (NBS) selectively brominates the C-5 position, forming 5-bromo-4-(fluoromethyl)-1H-pyrazole .

Table 1: Nucleophilic Substitution Reactions

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (aq.) | EtOH, 60°C, 6h | 3-Amino-4-(fluoromethyl)-1H-pyrazole | 68% | |

| NBS | DCM, RT, 2h | 5-Bromo-4-(fluoromethyl)-1H-pyrazole | 85% |

Electrophilic Aromatic Substitution

The fluoromethyl group deactivates the pyrazole ring, limiting electrophilic substitution to highly reactive systems:

-

Nitration : Nitration with HNO₃/H₂SO₄ at 0°C predominantly yields 3-nitro-4-(fluoromethyl)-1H-pyrazole due to meta-directing effects .

-

Sulfonation : Reaction with chlorosulfonic acid produces 3-sulfo-4-(fluoromethyl)-1H-pyrazole, though yields are modest (45–50%) .

Cross-Coupling Reactions

The C-4 fluoromethyl group enhances stability in metal-catalyzed reactions. Notable examples include:

-

Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids generates 5-aryl-4-(fluoromethyl)-1H-pyrazoles. For instance, coupling with phenylboronic acid under Miyaura conditions achieves 89% yield .

-

Sonogashira Coupling : Reaction with terminal alkynes forms 5-alkynyl derivatives, useful in medicinal chemistry .

Table 2: Cross-Coupling Reaction Outcomes

| Catalyst | Partner | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ | PhB(OH)₂ | 5-Phenyl-4-(fluoromethyl)-1H-pyrazole | 89% | |

| CuI/PdCl₂ | HC≡CPh | 5-(Phenylethynyl)-4-(fluoromethyl)-1H-pyrazole | 78% |

Condensation and Cyclization

The compound participates in cyclocondensation reactions to form fused heterocycles:

-

Hydrazone Formation : Condensation with arylhydrazines yields pyrazolo[1,5-a]pyrimidines, which exhibit antimicrobial activity .

-

Knoevenagel Reaction : Reacts with malononitrile to form 4-(fluoromethyl)-1H-pyrazole-3-carbonitrile derivatives (82% yield) .

Functional Group Transformations

-

Oxidation : Treatment with KMnO₄ oxidizes the fluoromethyl group to a carboxylic acid, forming 4-carboxy-1H-pyrazole .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to pyrazoline, though this is reversible under acidic conditions .

Comparative Reactivity Insights

The fluoromethyl group’s electron-withdrawing effect contrasts with bulkier trifluoromethyl groups:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

4-(Fluoromethyl)-1H-pyrazole and its derivatives have been investigated for their potential therapeutic effects. The fluoromethyl group enhances the pharmacological properties of pyrazole compounds, making them suitable for drug development.

Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory properties of pyrazole derivatives, including this compound. For instance, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds exhibiting significant inhibition were reported, suggesting their potential as anti-inflammatory agents .

Case Study:

- Compound Tested: N,N-Dimethylaminomethylene-4-[3-phenyl-4-(3-substituted-4-oxothiazolidin-2-ylidenehydrazonomethyl)-1H-pyrazolyl] derivatives.

- Results: Some derivatives showed superior anti-inflammatory activity compared to indomethacin, indicating their potential for therapeutic use .

Anticancer Properties

The anticancer potential of this compound has also been explored. Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Data Table: Anticancer Activity of Pyrazole Derivatives

| Compound | Type of Cancer | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Breast Cancer | Apoptosis induction | |

| 3-Phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide | Colon Cancer | Cell cycle arrest |

Agrochemical Applications

In addition to its medicinal uses, this compound has shown promise in agrochemistry, particularly as a pesticide.

Insecticidal Activity

Research has indicated that pyrazole compounds can exhibit insecticidal properties against various pests. The incorporation of the fluoromethyl group enhances the metabolic stability and efficacy of these compounds.

Case Study:

- Tested Compound: 5-Amino-1-aryl-1H-pyrazoles.

- Target Pest: Tuta absoluta larvae.

- Findings: The insecticidal activity was assessed with results showing promising efficacy comparable to established insecticides like Fipronil .

Fungicidal Activity

The fungicidal properties of pyrazole derivatives have also been studied, with some compounds demonstrating effective inhibition against fungal pathogens.

Data Table: Fungicidal Activity

Mecanismo De Acción

The mechanism of action of 4-(fluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(chloromethyl)-1H-pyrazole

- 4-(bromomethyl)-1H-pyrazole

- 4-(iodomethyl)-1H-pyrazole

Uniqueness

4-(fluoromethyl)-1H-pyrazole is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties compared to its halomethyl counterparts. The fluorine atom’s high electronegativity and small size can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design .

Actividad Biológica

4-(Fluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities, as well as its mechanisms of action and structure-activity relationships (SARs).

Chemical Structure and Synthesis

This compound belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms. The introduction of a fluoromethyl group at the 4-position enhances its biological activity and solubility. Various synthetic routes have been developed for its preparation, often involving the reaction of hydrazine derivatives with carbonyl compounds.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives:

- Mechanism : The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis. For instance, it has been shown to inhibit cell proliferation in MCF-7 breast cancer cells with an IC50 value of approximately 39.70 µM .

- Case Study : In vivo studies demonstrated that this compound significantly suppressed tumor growth in mice models, suggesting its potential as an anticancer agent .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 39.70 | Apoptosis induction |

| Analog A | U87 glioblastoma | 45.2 | Cytotoxicity |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit key inflammatory mediators:

- Inhibition of COX Enzymes : Studies indicate that this compound can effectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis .

- Case Study : A derivative showed promising results in reducing TNF-α and IL-6 levels in vitro, indicating significant anti-inflammatory activity comparable to standard drugs like dexamethasone .

| Compound | Target | IC50 (nM) |

|---|---|---|

| This compound | COX-2 | 3.8 |

| Derivative B | TNF-α | 10 |

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been well-documented:

- Broad Spectrum : Compounds bearing the pyrazole ring have shown activity against various bacterial strains including E. coli and S. aureus.

- Mechanism : The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 40 µg/mL |

| Derivative C | S. aureus | 20 µg/mL |

Neuroprotective Activity

Recent research has explored the neuroprotective effects of this compound:

Propiedades

IUPAC Name |

4-(fluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN2/c5-1-4-2-6-7-3-4/h2-3H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHXVUUNXIXBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.